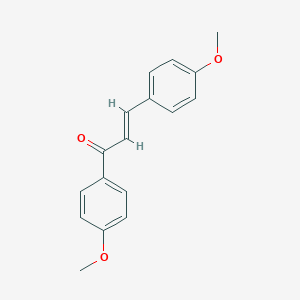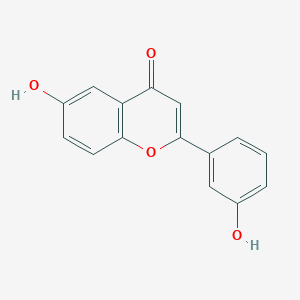
4,4'-Dimethoxychalcone
Descripción general
Descripción
4,4'-Dimethoxychalcone (4,4'-DMC) is a natural product derived from the plant-derived molecule chalcone. It has been studied extensively for its potential therapeutic effects in a variety of medical fields. 4,4'-DMC has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties, as well as a variety of other biological activities. In addition, 4,4'-DMC has been studied for its use as an antioxidant and for its potential to inhibit cell proliferation.
Aplicaciones Científicas De Investigación
Antioxidative Mechanisms
4,4’-Dimethoxychalcone (DMC) has been shown to mediate beneficial effects through antioxidative mechanisms, which are crucial in protecting cells from oxidative stress that can lead to chronic diseases .
Pro-autophagic Mechanisms
DMC promotes longevity in various organisms by inducing pro-autophagic mechanisms. Autophagy is a cellular process that helps maintain homeostasis by degrading and recycling cellular components .
Metabolic Adaptations
Research indicates that DMC may induce systemic metabolic adaptations, contributing to its health-promoting effects. These adaptations could be pivotal in managing metabolic disorders .
Cardiovascular Protection
DMC has demonstrated protective effects against heart injury in mice models, suggesting potential applications in cardiovascular health management .
Hepatoprotective Effects
The compound also protects against liver toxicity, indicating its potential use as a hepatoprotective agent .
Electrochemical Properties
The anodic oxidation of DMC has been investigated, showing that it exhibits a single irreversible anodic peak, which could be significant in synthetic and electrochemical applications .
Historical Significance in Traditional Medicine
DMC is the active component in Angelica keiskei koidzumi, historically known as the “Immortality Elixir” sought by China’s First Emperor, highlighting its importance in traditional medicine and potential modern applications .
For further details on each application, additional research and analysis would be required.
Tandfonline - 4,4’Dimethoxychalcone: a natural flavonoid that promotes health Springer - The anodic reactivity of 4,4′-dimethoxychalcone Tsinghua University - 4,4’-dimethoxychalcone selectively kills cancer cells
Mecanismo De Acción
Target of Action
The primary target of 4,4’-Dimethoxychalcone (DMC) is Ferrochelatase (FECH) . FECH is a key enzyme involved in heme biosynthesis and is found to be upregulated in multiple senescent cell models . DMC can influence the level of ferrous ions in cells by binding to FECH .
Mode of Action
DMC interacts with its target, FECH, and inhibits it . This inhibition leads to the activation of ferritinophagy, a process that degrades ferritin, the primary iron storage protein in mammalian cells . This results in an increase in the labile iron pool within the cell .
Biochemical Pathways
DMC affects the autophagy pathway, a cellular process involved in the degradation and recycling of cellular components . DMC induces autophagy by inhibiting specific GATA transcription factors, independently of the TORC1 kinase pathway . This autophagy is crucial for the lifespan extension effects of DMC in yeast, worms, flies, and for cardioprotection in mice .
Pharmacokinetics
It is known that dmc is a natural flavonoid compound from angelica sinensis , which suggests it may have good bioavailability due to its natural origin.
Result of Action
DMC has multiple beneficial effects. It promotes longevity in yeast, worms, and flies, and protects mice from heart injury and liver toxicity . Interestingly, both the DMC-mediated lifespan extension and the cardioprotection depend on autophagy, whereas hepatoprotection does not . DMC treatment results in a phylogenetically conserved, systemic impact on the metabolome, most prominently characterized by changes in cellular amino acid composition .
Action Environment
The action, efficacy, and stability of DMC can be influenced by various environmental factors. For instance, DMC has been shown to protect the skin from AAPH-induced senescence and UVB-induced photoaging by activating autophagy . This suggests that DMC’s action can be influenced by environmental stressors such as UV radiation.
Propiedades
IUPAC Name |
(E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12H,1-2H3/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXVSZWKIHQDES-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311791 | |
| Record name | (E)-4,4′-Dimethoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethoxychalcone | |
CAS RN |
41564-67-4, 2373-89-9 | |
| Record name | (E)-4,4′-Dimethoxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41564-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-one, 1,3-bis(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dimethoxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041564674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2373-89-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-4,4′-Dimethoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIMETHOXYCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIMETHOXYCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KJ379G3P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















